molecular formula C10H9Cl2NO2 B2744016 EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate CAS No. 1621706-02-2

EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate

Cat. No. B2744016
CAS RN: 1621706-02-2
M. Wt: 246.09
InChI Key: UTFJNKJYOLPRNZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate, commonly referred to as ethyl 2,6-dichloro-3-(4-nitrophenyl)prop-2-enoate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate is not well understood. However, studies have shown that it can act as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to exhibit antifungal and antibacterial properties.
Biochemical and physiological effects:
Ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant properties and can protect cells against oxidative stress. It can also induce apoptosis in cancer cells and has been studied as a potential anti-cancer agent. Additionally, it has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds and can also be used as a reagent in the synthesis of pyridine derivatives. Additionally, it exhibits potent enzyme inhibition activity, making it useful in the study of enzyme kinetics.
However, one of the limitations of using ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects in various cell lines, and caution should be exercised when handling this compound.

Future Directions

There are several potential future directions for research on ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate. One area of research is the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its enzyme inhibition activity.
Another area of research is the development of new applications for ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate. For example, it has been studied as a potential anti-cancer agent, and further research is needed to evaluate its efficacy in vivo. Additionally, it has been shown to exhibit antifungal and antibacterial properties, and further research is needed to evaluate its potential as an antimicrobial agent.
Conclusion:
In conclusion, ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate is a versatile compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to identify new applications for its use.

Synthesis Methods

The synthesis of ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate involves the reaction of 2,6-dichloro-3-pyridinecarboxylic acid with ethyl acetoacetate in the presence of triethylamine and acetic anhydride. The resulting product is then treated with nitric acid to yield ethyl 2,6-dichloro-3-(4-nitrophenyl)prop-2-enoate.

Scientific Research Applications

Ethyl (EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various organic compounds. It can also be used as a reagent in the synthesis of pyridine derivatives and as a starting material for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

ethyl (E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-2-15-9(14)6-4-7-3-5-8(11)13-10(7)12/h3-6H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJNKJYOLPRNZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EThyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate

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